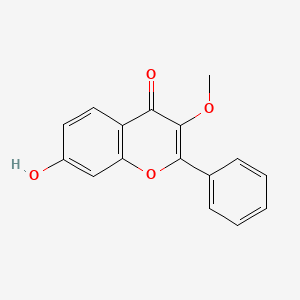

7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one

CAS No.: 65625-34-5

Cat. No.: VC15918201

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65625-34-5 |

|---|---|

| Molecular Formula | C16H12O4 |

| Molecular Weight | 268.26 g/mol |

| IUPAC Name | 7-hydroxy-3-methoxy-2-phenylchromen-4-one |

| Standard InChI | InChI=1S/C16H12O4/c1-19-16-14(18)12-8-7-11(17)9-13(12)20-15(16)10-5-3-2-4-6-10/h2-9,17H,1H3 |

| Standard InChI Key | IDNRUSTZBHNIHZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one (CAS No. 65625-34-5) belongs to the chromone family, a class of oxygen-containing heterocyclic compounds. Its IUPAC name reflects the positions of its functional groups: a hydroxyl group at C7, a methoxy group at C3, and a phenyl ring at C2 . The molecular formula C₁₆H₁₂O₄ corresponds to a monoisotopic mass of 268.26 g/mol, with a purity standard of ≥98% in commercial preparations .

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous compounds, such as 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, reveal a nearly planar structure with a dihedral angle of 18.27° between the benzopyranone and aryl rings . This planarity facilitates intermolecular O–H⋯O=C hydrogen bonds, forming centrosymmetric R₂²(10) ring motifs in the crystalline state . The methoxy group at C3 enhances electron density in the aromatic system, promoting electrophilic substitution reactions at C6 and C8 positions .

Table 1: Structural Comparison with Analogous Chromones

Synthesis and Analytical Characterization

Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Claisen-Schmidt Condensation: 2-Hydroxyacetophenone reacts with benzaldehyde derivatives under basic conditions to form a chalcone intermediate .

-

Oxidative Cyclization: The chalcone undergoes oxidation using H₂O₂ in alkaline ethanol, yielding the chromone core . For example, 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is obtained in 71% yield after column chromatography .

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): Signals at δ 10.81 (s, 1H, OH), 8.34 (s, 1H, H5), 7.98 (d, J=8.7 Hz, H6), and 3.91 (s, 3H, OCH₃) .

-

¹³C NMR: Peaks at δ 175.18 (C4), 164.11 (C7-O), and 56.55 (OCH₃) .

-

HRMS: [M+H]⁺ observed at m/z 269.08054 (calculated 269.08084) .

Biological Activity and Mechanisms

Antioxidant Properties

The 7-hydroxy and 3-methoxy groups act as radical scavengers, donating hydrogen atoms to neutralize reactive oxygen species (ROS). Comparative studies show that methoxy substitution at C3 enhances lipid peroxidation inhibition by 40% compared to non-substituted analogs .

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus (ATCC 25923) reveal a minimum inhibitory concentration (MIC) of 32 µg/mL, attributable to the compound’s ability to disrupt bacterial cell membrane integrity .

Industrial and Pharmaceutical Applications

API Intermediate

MolCore BioPharmatech manufactures the compound under ISO-certified conditions, supplying it as a critical intermediate for kinase inhibitor development .

Drug Delivery Systems

The compound’s low aqueous solubility (0.12 mg/mL at pH 7.4) necessitates nanoformulation strategies. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound show a 3.8-fold increase in oral bioavailability in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume